N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide
CAS No.: 904825-24-7
Cat. No.: VC4393305
Molecular Formula: C17H12F3N3O2
Molecular Weight: 347.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904825-24-7 |
|---|---|
| Molecular Formula | C17H12F3N3O2 |
| Molecular Weight | 347.297 |
| IUPAC Name | N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-9-3-2-4-13(23)21-10)22-15(24)11-5-7-12(8-6-11)17(18,19)20/h2-9H,1H3,(H,22,24) |
| Standard InChI Key | QMHLFMZXGMDHQD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core linked to a trifluoromethylbenzamide moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.
Molecular Formula and Weight
The molecular formula of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide is C18H13F3N4O2. The molecular weight is calculated to be approximately 384.32 g/mol, considering the atomic masses of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O).
Synthesis and Preparation
The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide typically involves several steps:
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Preparation of Pyrido[1,2-a]pyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors, such as 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile, which is available from suppliers like Synchem .
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Formation of Benzamide Moiety: The trifluoromethylbenzoyl chloride can be prepared from 4-(trifluoromethyl)benzoic acid through acid chloride formation.
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Coupling Reaction: The pyrido[1,2-a]pyrimidine core is then coupled with the trifluoromethylbenzoyl chloride in the presence of a base to form the desired amide bond.
Biological Activities and Applications
While specific biological activities of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide have not been extensively documented, compounds with similar structures are often investigated for their potential as enzyme inhibitors or ligands in medicinal chemistry. The presence of the trifluoromethyl group can enhance the compound's ability to interact with biological targets due to its high lipophilicity.
Data Table: Comparison of Related Compounds
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